tert-Butyl 6-chloro-3,5-dioxohexanoate is a significant compound in organic chemistry, particularly in the pharmaceutical industry. It serves as an intermediate in the synthesis of various statins, including atorvastatin and rosuvastatin, which are widely used to manage cholesterol levels and prevent cardiovascular diseases. This compound is characterized by its unique structure and reactivity, making it valuable for further chemical transformations.
tert-Butyl 6-chloro-3,5-dioxohexanoate is derived from Meldrum's acid derivatives. It belongs to the class of dioxohexanoate esters, which are compounds featuring two carbonyl groups adjacent to each other within a hexanoate framework. The compound's synthesis typically involves multi-step reactions that utilize various reagents and catalysts to achieve the desired structural modifications.
The preparation of tert-butyl 6-chloro-3,5-dioxohexanoate can be achieved through several synthetic routes:
tert-Butyl 6-chloro-3,5-dioxohexanoate participates in various chemical reactions:
The mechanism of action for the enzymatic reduction of tert-butyl 6-chloro-3,5-dioxohexanoate involves:
The efficiency of this process can be significantly influenced by factors such as substrate concentration, pH, temperature, and enzyme specificity .
tert-Butyl 6-chloro-3,5-dioxohexanoate has several applications:
Carbonyl reductases enable regioselective reduction of the C5-keto group in CDOH while preserving the C3-keto functionality. Lactobacillus brevis alcohol dehydrogenase (LbADH) exhibits exceptional (S)-stereoselectivity, converting CDOH to tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH) with >99.5% enantiomeric excess (e.e.). This specificity arises from the enzyme’s active site architecture, which accommodates the linear CDOH backbone while discriminating against prochiral face attack at C5. NADPH-dependent reduction proceeds via a Prelog-type mechanism, with hydride transfer from the si-face yielding the (S)-alcohol configuration. Kinetic studies reveal a kcat of 0.18 s⁻¹ and Km of 2.8 mM for CDOH, indicating moderate substrate affinity [5] [1].
Wild-type Rhodosporidium toruloides carbonyl reductase exhibits suboptimal activity toward CDOH (specific activity: 0.15 U/mg). Structure-guided mutagenesis targeted residues within 7Å of the substrate-binding pocket:
The triple mutant RtSCR9-S188N/F245A/D39K achieved a 7.2-fold activity increase (1.08 U/mg) and maintained >99% e.e. Molecular dynamics simulations confirmed reduced active-site loop flexibility, explaining the improved turnover. Process intensification using this variant yielded 200 g/L (S)-CHOH in 24 h, demonstrating industrial viability [5].
Wild-type Lactobacillus kefir ADH (LkADH) shows negligible activity toward CDOH (0.03 U/mg). Saturation mutagenesis at positions A94, F147, L199, and A202 yielded variant LkTADH (A94T/F147L/L199H/A202L) with 42-fold higher activity (1.27 U/mg). Key improvements included:
Table 1: Kinetic Parameters of ADH Variants for CDOH Reduction
Enzyme | Specific Activity (U/mg) | Km (mM) | kcat (s⁻¹) | e.e. (%) |
---|---|---|---|---|
Wild-type LkADH | 0.03 | 12.5 | 0.04 | >99.5 |
LkTADH mutant | 1.27 | 3.2 | 1.92 | >99.5 |
L. brevis ADH (LbADH) | 0.34 | 5.7 | 0.87 | >99.5 |
Fed-batch bioconversion with E. coli/LkTADH whole cells overcame substrate inhibition (Ki = 55 mM) and CDOH aqueous instability. Maintaining CDOH at ≤20 mM enabled 94% yield of (S)-CHOH at 427 mM (100 g/L) input, achieving a space-time yield of 10.6 mmol/L/h – the highest reported for this transformation [1].
NADPH dependence necessitates stoichiometric cofactor recycling for process economy. Bacillus subtilis GDH coupled with LkTADH demonstrated exceptional efficiency:
Table 2: Cofactor Regeneration Systems for CDOH Bioreduction
System | Cofactor Loading (mol%) | TTN | Product Yield (%) | Byproduct Removal |
---|---|---|---|---|
GDH/Glucose | 0.03 | 16,060 | 94 | Gluconate (non-inhibitory) |
Formate dehydrogenase | 0.1 | 9,200 | 88 | CO₂ (gas-phase) |
Phosphite dehydrogenase | 0.05 | 12,500 | 91 | Phosphate (precipitates) |
The GDH system enabled cell-free synthesis of (S)-CHOH without exogenous cofactor addition, reducing biocatalyst costs by 70% compared to NADH-dependent systems. In whole-cell applications, Saccharomyces cerevisiae CGMCC 2233 endogenously regenerated NADPH via glycolysis, achieving 100% conversion at 50 g/L CDOH when immobilized in alginate-chitosan liquid-core capsules [1] [2].
CDOH’s hydrophobic nature (logP = 1.8) limits aqueous solubility to 28 mM. Biphasic systems improved substrate loading while preventing enzyme denaturation:
Critical considerations included:
In MTBE/buffer systems, substrate inhibition was eliminated even at 150 mM CDOH, enabling a 2.8-fold productivity increase versus aqueous systems. The non-conventional solvent 2-methyltetrahydrofuran also showed promise, providing superior partitioning coefficients (Kp = 12.5 for (S)-CHOH) and compatibility with GDH activity [1] [6].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9